Clarinex-D 12 Hour

Allergic Rhinitis Clinical Trial Combination Therapy

Clarinex-D 12 Hour (CAS 855790-99-7) is the FDA-designated Reference Listed Drug (RLD) for desloratadine/pseudoephedrine fixed-dose combination products, ideal for bioequivalence studies and ANDA development. Its bilayer extended-release formulation provides 12-hour symptom control without food-effect restrictions—unlike fexofenadine-based alternatives. The non-sedating H1-antagonist profile (desloratadine t½ ~27h) makes it the preferred reference standard for pharmaceutical R&D and formulation development. Contact us for bulk quotations.

Molecular Formula C29H34ClN3O
Molecular Weight 476.1 g/mol
CAS No. 855790-99-7
Cat. No. B1243075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarinex-D 12 Hour
CAS855790-99-7
Molecular FormulaC29H34ClN3O
Molecular Weight476.1 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2.C10H15NO/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;1-8(11-2)10(12)9-6-4-3-5-7-9/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1
InChIKeyJQLKIIMCOASHLM-PXRPMCEGSA-N
Commercial & Availability
Standard Pack Sizes60 tablets / 100 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarinex-D 12 Hour (Desloratadine/Pseudoephedrine 2.5/120 mg) Fixed-Dose Combination: Extended-Release Decongestant with Second-Generation Antihistamine


Clarinex-D 12 Hour (CAS 855790-99-7) is a fixed-dose combination (FDC) extended-release tablet containing 2.5 mg desloratadine (a non-sedating, selective peripheral H1-receptor antagonist) in an immediate-release layer and 120 mg pseudoephedrine sulfate (a sympathomimetic decongestant) in an extended-release layer [1][2]. This combination is specifically indicated for the relief of both nasal and non-nasal symptoms of seasonal allergic rhinitis (SAR), including nasal congestion, in adults and adolescents 12 years of age and older [1][3].

Why Generic Substitution of Clarinex-D 12 Hour with Other Antihistamine-Decongestant Combinations Lacks Evidence-Based Support


Fixed-dose combinations of antihistamines and decongestants are not therapeutically equivalent due to distinct pharmacokinetic profiles, receptor selectivity, and clinical efficacy data specific to each pairing. Clarinex-D 12 Hour combines desloratadine—a non-sedating H1-antagonist with a 27-hour half-life [1]—with pseudoephedrine sulfate in a bilayer extended-release formulation designed to provide both immediate and sustained symptom relief [2]. Substituting with other combinations, such as fexofenadine/pseudoephedrine (Allegra-D), introduces variables in antihistamine potency, onset and duration of action, and food-effect susceptibility that are not interchangeable without loss of validated clinical outcomes [3]. The following evidence sections detail the quantifiable differentiations that preclude simple generic or in-class substitution.

Quantitative Evidence Guide: Clarinex-D 12 Hour (Desloratadine/Pseudoephedrine 2.5/120 mg) Differentiation Data


Superior Efficacy Over Component Monotherapy: Total Symptom Score Reduction in Seasonal Allergic Rhinitis

In a multicenter, double-blind, randomized controlled trial (N=598), the combination of desloratadine 2.5 mg/pseudoephedrine 120 mg twice daily (Clarinex-D 12 Hour equivalent dosing) demonstrated significantly greater reduction in the primary endpoint—mean change from baseline in average AM/PM reflective Total Symptom Score (TSS) excluding nasal congestion—compared to either desloratadine or pseudoephedrine monotherapy [1]. The combination achieved a -6.54 point reduction, versus -5.09 for desloratadine monotherapy and -5.07 for pseudoephedrine monotherapy (P < 0.001 for both comparisons) [1].

Allergic Rhinitis Clinical Trial Combination Therapy Nasal Congestion

Superior Nasal Congestion Relief Over Component Monotherapy: Direct Decongestant Endpoint Comparison

The same pivotal trial assessed the decongestant-specific primary endpoint: mean change from baseline in average AM/PM reflective nasal congestion score. The desloratadine/pseudoephedrine combination (2.5/120 mg bid) produced a -0.93 reduction, which was significantly greater than desloratadine monotherapy (-0.66; P < 0.001) and pseudoephedrine monotherapy (-0.75; P = 0.006) [1]. Notably, the combination outperformed pseudoephedrine monotherapy on this congestion-specific measure, indicating that the antihistamine component provides additive benefit to the decongestant's primary effect [1].

Nasal Congestion Decongestant Clinical Trial Combination Therapy

Extended Antihistamine Half-Life (27 Hours) Supporting 12-Hour Dosing with Sustained 24-Hour Symptom Control

Following single-dose administration of Clarinex-D 12 Hour Extended Release Tablets, the mean plasma elimination half-life of desloratadine was approximately 27 hours [1]. This extended half-life—substantially longer than that of fexofenadine (~14.4 hours) [2]—provides pharmacokinetic rationale for the 12-hour dosing interval while maintaining therapeutic plasma concentrations over 24 hours. In a separate 15-day study of a once-daily desloratadine/pseudoephedrine formulation, the combination produced significantly greater reduction in A.M. instantaneous nasal congestion scores compared to component monotherapy (P < 0.01), demonstrating a full 24-hour effect [3].

Pharmacokinetics Half-Life Dosing Interval Sustained Release

Lower Sedation Incidence in Comparative Antihistamine Studies: Class-Level Safety Differentiation

In a randomized clinical trial comparing desloratadine to cetirizine in 400 children with allergic rhinitis, cetirizine demonstrated significantly more side effects than desloratadine (P = 0.02), while efficacy in symptom reduction was not significantly different between the two agents [1]. A review of newer-generation antihistamines confirms that while desloratadine, cetirizine, and fexofenadine are all effective for SAR symptom management, cetirizine is more likely to cause sedation [2].

Sedation Adverse Events Antihistamine Safety CNS Effects

Bilayer Extended-Release Formulation with Immediate and Sustained Release Components

Clarinex-D 12 Hour tablets employ a bilayer design: a blue immediate-release layer containing 2.5 mg desloratadine and a white extended-release layer containing 120 mg pseudoephedrine sulfate that releases slowly over time [1][2]. This formulation strategy is specifically designed to provide both rapid antihistamine onset and sustained decongestant effect across the 12-hour dosing interval. In contrast, Allegra-D 12 Hour contains fexofenadine hydrochloride for immediate release and pseudoephedrine hydrochloride for extended release, but its bioavailability is significantly reduced by co-administration with food—a limitation not present with Clarinex-D 12 Hour [3].

Formulation Extended-Release Bilayer Tablet Drug Delivery

Evidence-Based Application Scenarios for Clarinex-D 12 Hour in Clinical and Research Settings


First-Line Therapy for Moderate-to-Severe Seasonal Allergic Rhinitis with Prominent Nasal Congestion

Based on the direct head-to-head trial data showing superior reduction in total symptom scores (-6.54) and nasal congestion scores (-0.93) compared to component monotherapy [1], Clarinex-D 12 Hour is indicated as first-line therapy for patients with SAR and moderate-to-severe nasal congestion. The combination provides additive benefit over antihistamine or decongestant monotherapy, making it the preferred option when both symptom domains require management.

Dosing Regimen Where 12-Hour Coverage is Required Without Food-Effect Restrictions

The bilayer extended-release formulation provides both immediate and sustained release, supporting twice-daily dosing with consistent 12-hour symptom control [2][3]. The absence of a food-effect restriction (unlike Allegra-D, which requires administration on an empty stomach) makes Clarinex-D 12 Hour suitable for patient populations where mealtime coordination is impractical or where consistent bioavailability is critical [4].

Clinical Settings Prioritizing Non-Sedating Antihistamine Efficacy

Desloratadine, the antihistamine component of Clarinex-D 12 Hour, has demonstrated lower rates of sedation and side effects compared to cetirizine in comparative studies (P = 0.02), with comparable efficacy [5][6]. This safety differentiation makes Clarinex-D 12 Hour a preferred choice in occupational, academic, or daytime-use scenarios where sedation must be minimized while maintaining robust decongestant and antihistamine efficacy.

Reference Standard for Bioequivalence and Pharmacokinetic Studies of Antihistamine-Decongestant Fixed-Dose Combinations

The well-characterized pharmacokinetic profile of Clarinex-D 12 Hour—including desloratadine half-life (~27 hours), pseudoephedrine sulfate extended-release kinetics, and established analytical methods for simultaneous plasma determination [7]—positions this FDC as a reference standard for bioequivalence studies and formulation development of generic desloratadine/pseudoephedrine combination products. The Orange Book designation as an FDA-approved drug product further supports its use as a reference listed drug (RLD) in regulatory submissions.

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